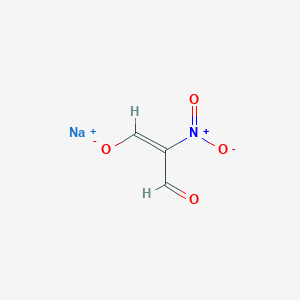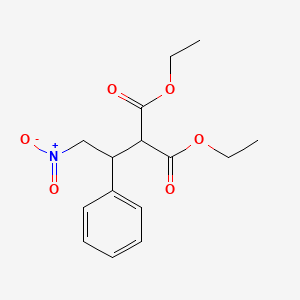
4-Amino-p-terphenyl
Descripción general
Descripción
4-Amino-p-terphenyl is a chemical compound with the molecular formula C18H15N . It appears as a light yellow powder .
Synthesis Analysis
The synthesis of this compound is a complex process that involves various chemical reactions . A study has reported the adsorption of 4,4″-diamino-p-terphenyl on a Cu(111) surface, which leads to a dissymmetric binding affinity . Another study has reported the use of 4,4″-diamino-p-terphenyl for side-preferential attachment of 2-triphenylenecarbaldehyde .Molecular Structure Analysis
The molecular structure of this compound is characterized by a molecular weight of 245.3 g/mol . The IUPAC name for this compound is 4-(4-phenylphenyl)aniline . The InChI string and the canonical SMILES for this compound are InChI=1S/C18H15N/c19-18-12-10-17(11-13-18)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-13H,19H2 and C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)N respectively .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve various factors. For instance, the adsorption of 4,4″-diamino-p-terphenyl on a Cu(111) surface leads to a dissymmetric binding affinity . This dissymmetry results in a change of the binding affinity of one of the amine groups, leading to a non-stationary behavior under the influence of the scanning tip .Physical And Chemical Properties Analysis
This compound has a molecular weight of 245.3 g/mol . It has a XLogP3 value of 4.5, indicating its lipophilicity . It has one hydrogen bond donor count and one hydrogen bond acceptor count . The exact mass and the monoisotopic mass of this compound are 245.120449483 g/mol . The topological polar surface area of this compound is 26 Ų .Aplicaciones Científicas De Investigación
Solid-State Polymerization
4-Amino-p-terphenyl has been studied for its potential in solid-state polymerization. Bizzarri, Casa, and Monaco (1980) reported the synthesis of 4-amino-4″-carboxy-p-terphenyl and its solid-state polycondensation, revealing the thermal stability and electrical conductivity of the resulting poly[4,4″(p-terphenylene)amide] (Bizzarri, Casa, & Monaco, 1980).
Monomolecular Film Characteristics
The characteristics of this compound in monomolecular films were investigated by Cadenhead and Demchak (1968), focusing on its behavior over various aqueous substrates. This research is important in understanding the film-forming properties of the compound (Cadenhead & Demchak, 1968).
Thermally Obtained Polyamides
Another aspect of this compound’s utility is in the thermal production of polyamides. Bizzarri, Casa, and Monaco (1981) compared polyamides obtained from solid-state and melt polycondensation, highlighting their thermal stability and degradation properties (Bizzarri, Casa, & Monaco, 1981).
Synthesis of Rigid-Rod Polyamides and Polyimides
Spiliopoulos, Mikroyannidis, and Tsivgoulis (1998) synthesized rigid-rod polyamides and polyimides using this compound, emphasizing their amorphous nature, excellent thermooxidative stability, and potential in various applications (Spiliopoulos, Mikroyannidis, & Tsivgoulis, 1998).
Applications in Photoinitiating Systems
Hola et al. (2020) explored 2-amino-4,6-diphenyl-benzene-1,3-dicarbonitrile derivatives, including amino-meta-terphenyls, as visible light sensitizers in photoinitiating systems. These findings suggest the broad applicability of this compound derivatives in various types of photopolymerization processes (Hola, Pilch, Galek, & Ortyl, 2020).
Direcciones Futuras
The future directions for the study of 4-Amino-p-terphenyl could involve further exploration of its adsorption behavior and its potential applications in the production of complex organic macromolecules . Additionally, the structure-binding relationships of this compound could be further explored to guide the future design of USP4 inhibitors based on the p-terphenyl skeleton .
Mecanismo De Acción
Target of Action
It is often used as an organic synthesis intermediate , suggesting that it may interact with various molecular targets depending on the specific context of the chemical reaction.
Pharmacokinetics
It is known to have high gi absorption and is a bbb permeant .
Action Environment
4-Amino-p-terphenyl is sensitive to air and should be stored under inert gas (nitrogen or Argon) at 2–8 °C . Environmental factors such as temperature, humidity, and exposure to light could potentially influence its action, efficacy, and stability .
Análisis Bioquímico
Biochemical Properties
4-Amino-p-terphenyl plays a significant role in biochemical reactions due to its aromatic structure and amino group. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to exhibit cytotoxic, antimicrobial, antioxidant, and α-glucosidase inhibitory effects . These interactions are primarily due to the compound’s ability to form hydrogen bonds and π-π interactions with biomolecules, influencing their activity and stability.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can induce cytotoxic effects in certain cell lines, leading to apoptosis or cell death . Additionally, its antioxidant properties help in reducing oxidative stress within cells, thereby protecting them from damage.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to changes in the enzyme’s conformation and activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, such as prolonged inhibition of specific enzymes or persistent alterations in gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant activity and enzyme inhibition. At high doses, it can cause toxic or adverse effects, including cytotoxicity and organ damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other metabolites. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components . These metabolic pathways can influence the compound’s overall biochemical activity and its effects on cellular processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . The compound’s distribution can affect its activity and function, as it may accumulate in certain tissues or organelles, leading to localized effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . The subcellular localization of this compound can determine its specific biochemical effects and its interactions with other biomolecules.
Propiedades
IUPAC Name |
4-(4-phenylphenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N/c19-18-12-10-17(11-13-18)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-13H,19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATGIXVUZFPZOHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20325424 | |
| Record name | 4-Amino-p-terphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20325424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7293-45-0 | |
| Record name | 7293-45-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=506440 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Amino-p-terphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20325424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Amino-p-terphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the impact of 4-Amino-p-terphenyl's structure on its performance as a stationary phase in liquid chromatography?
A1: this compound's linear structure significantly enhances its performance as a stationary phase in liquid chromatography compared to its branched isomers (3,4-diphenylaniline and 2,4-diphenylaniline). [, ] This is because the linear structure allows for greater conformational flexibility and reduced steric hindrance, enabling better interaction with analytes. [, ] Studies have demonstrated that this leads to improved selectivity, especially for aromatic compounds, due to enhanced π-π interactions. [, ]
Q2: Can this compound be used to improve the performance of zinc anodes in batteries?
A3: Research indicates that this compound can be incorporated into a protective layer on zinc anodes to enhance their performance. [] When immobilized on a conductive poly(3,4-ethylenedioxythiophene) (PEDOT) matrix, this compound forms a robust network of cation-π interactions. [] This network facilitates uniform zinc ion flux, contributing to a more stable and efficient anode with improved cycling stability and lower overpotential. []
Q3: What spectroscopic properties have been reported for this compound?
A5: 1-nitro, 4″-amino, p-terphenyl, a derivative of this compound, exhibits dual fluorescence. [] While the specific origin of this phenomenon requires further investigation, it points towards interesting photophysical properties of this class of compounds. [] Further research is needed to fully characterize the spectroscopic properties of this compound and its derivatives.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Dibenzo[a,l]pentacene](/img/structure/B1362538.png)







